2,4,5-Trimethylbenzyl alcohol
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis through Cannizzaro Reaction : The synthesis of 2,3,6-Trimethylbenzyl alcohol, closely related to 2,4,5-Trimethylbenzyl alcohol, has been achieved using the Cannizzaro reaction. This process involves the transformation of aldehydes into alcohols and acids (Kawai, Yamazaki, & Yuhashi, 1974).
In Fragrance Materials : Studies have evaluated the use of p-α,α-trimethylbenzyl alcohol in fragrance materials. This research includes assessments of genotoxicity, repeated dose toxicity, reproductive toxicity, and environmental safety, indicating its non-genotoxic nature and its safety in fragrance applications (Api et al., 2020).
Photocatalytic Applications
- Selective Photocatalytic Oxidation : Research has demonstrated the use of derivatives of benzyl alcohol, including 4-methylbenzyl alcohol (related to 2,4,5-Trimethylbenzyl alcohol), in selective photocatalytic oxidation. This process involves converting these alcohols into corresponding aldehydes using a TiO2 photocatalyst under an O2 atmosphere, showcasing potential applications in environmental remediation and organic synthesis (Higashimoto et al., 2009).
Analytical and Environmental Studies
Aromatic Hydrocarbon Metabolism : Studies have investigated the metabolism of aromatic hydrocarbons, including the formation of various alcoholic metabolites. This research provides insight into the environmental and biological transformations of related compounds (Bakke & Scheline, 1970).
Photoelectrocatalytic Oxidation : Research on the photoelectrocatalytic oxidation of 4-methoxybenzyl alcohol, a compound structurally related to 2,4,5-Trimethylbenzyl alcohol, has been conducted. This involves examining the oxidation process in water under near-UV light, providing insights into environmental applications and the degradation of organic pollutants (Özcan et al., 2013).
properties
IUPAC Name |
(2,4,5-trimethylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-4-9(3)10(6-11)5-8(7)2/h4-5,11H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDQBJLOOLNHCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342643 | |
Record name | 2,4,5-Trimethylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trimethylbenzyl alcohol | |
CAS RN |
4393-05-9 | |
Record name | 2,4,5-Trimethylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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